molecular formula C26H28N2O3 B11470849 2-{2-[(4-ethylphenyl)amino]-2-oxoethoxy}-N-(2,4,6-trimethylphenyl)benzamide

2-{2-[(4-ethylphenyl)amino]-2-oxoethoxy}-N-(2,4,6-trimethylphenyl)benzamide

Cat. No.: B11470849
M. Wt: 416.5 g/mol
InChI Key: FIZNUUFGNDMUAX-UHFFFAOYSA-N
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Description

2-{[(4-ETHYLPHENYL)CARBAMOYL]METHOXY}-N-(2,4,6-TRIMETHYLPHENYL)BENZAMIDE is an organic compound with a complex structure. It is characterized by the presence of multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-ETHYLPHENYL)CARBAMOYL]METHOXY}-N-(2,4,6-TRIMETHYLPHENYL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylphenyl isocyanate with 2,4,6-trimethylaniline in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-ETHYLPHENYL)CARBAMOYL]METHOXY}-N-(2,4,6-TRIMETHYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{[(4-ETHYLPHENYL)CARBAMOYL]METHOXY}-N-(2,4,6-TRIMETHYLPHENYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-ETHYLPHENYL)CARBAMOYL]METHOXY}-N-(2,4,6-TRIMETHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}-N-(2,4,6-TRIMETHYLPHENYL)BENZAMIDE
  • 2-{[(4-ISOPROPYLPHENYL)CARBAMOYL]METHOXY}-N-(2,4,6-TRIMETHYLPHENYL)BENZAMIDE

Uniqueness

2-{[(4-ETHYLPHENYL)CARBAMOYL]METHOXY}-N-(2,4,6-TRIMETHYLPHENYL)BENZAMIDE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C26H28N2O3

Molecular Weight

416.5 g/mol

IUPAC Name

2-[2-(4-ethylanilino)-2-oxoethoxy]-N-(2,4,6-trimethylphenyl)benzamide

InChI

InChI=1S/C26H28N2O3/c1-5-20-10-12-21(13-11-20)27-24(29)16-31-23-9-7-6-8-22(23)26(30)28-25-18(3)14-17(2)15-19(25)4/h6-15H,5,16H2,1-4H3,(H,27,29)(H,28,30)

InChI Key

FIZNUUFGNDMUAX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3C)C)C

Origin of Product

United States

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